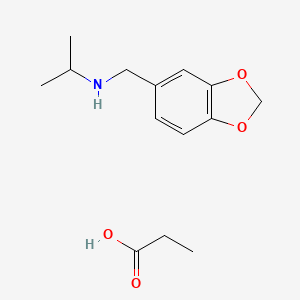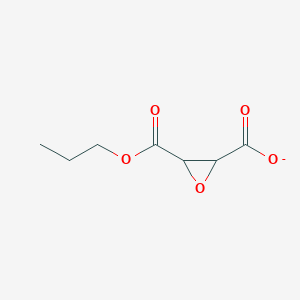
3-(Propoxycarbonyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propoxycarbonyl)oxirane-2-carboxylate is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of a propoxycarbonyl group and a carboxylate group attached to the oxirane ring. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propoxycarbonyl)oxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), which transfers an oxygen atom to the alkene to form the oxirane ring . Another method involves the use of halohydrins, which are treated with a base to eliminate hydrogen halide and form the epoxide .
Industrial Production Methods
On an industrial scale, the production of oxiranes like this compound can be achieved through the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Propoxycarbonyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The strained oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The oxirane ring can undergo substitution reactions where the oxygen atom is replaced by other nucleophiles.
Polymerization: Oxiranes can polymerize to form polyethers, which are useful in the production of resins and plastics.
Common Reagents and Conditions
Amines: Used in the ring-opening reactions to form β-hydroxypropyl esters.
Bases: Employed in the deprotonation of halohydrins to form oxiranes.
Peroxyacids: Utilized in the epoxidation of alkenes to synthesize oxiranes.
Major Products Formed
β-Hydroxypropyl Esters: Formed from the ring-opening reaction with carboxylic acids.
Polyethers: Resulting from the polymerization of oxiranes.
Scientific Research Applications
3-(Propoxycarbonyl)oxirane-2-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Propoxycarbonyl)oxirane-2-carboxylate primarily involves the ring-opening reactions facilitated by nucleophiles. The strained oxirane ring is highly reactive, and nucleophiles attack the electrophilic carbon atoms, leading to the formation of various products. The reaction pathways can be influenced by the presence of catalysts, such as tertiary amines, which enhance the reactivity and selectivity of the ring-opening process .
Comparison with Similar Compounds
Similar Compounds
Ethylene Oxide: A simple oxirane used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another oxirane used in the production of polyurethanes and as a fumigant.
Butylene Oxide: Used in the synthesis of surfactants and as a solvent.
Uniqueness
3-(Propoxycarbonyl)oxirane-2-carboxylate is unique due to the presence of both a propoxycarbonyl group and a carboxylate group, which impart distinct reactivity and properties compared to other oxiranes. This compound’s ability to undergo diverse chemical reactions and its applications in various fields make it a valuable chemical in research and industry.
Properties
CAS No. |
70423-16-4 |
|---|---|
Molecular Formula |
C7H9O5- |
Molecular Weight |
173.14 g/mol |
IUPAC Name |
3-propoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O5/c1-2-3-11-7(10)5-4(12-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/p-1 |
InChI Key |
VENWSGJGORSRBZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)C1C(O1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
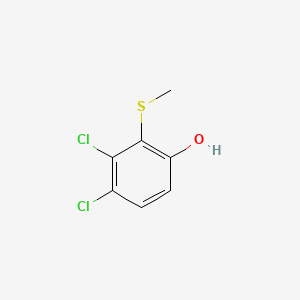
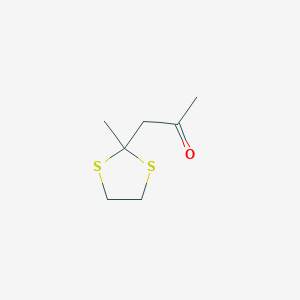
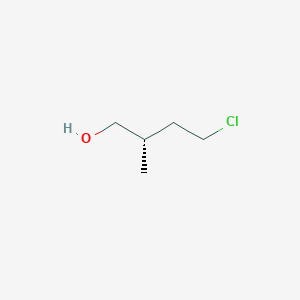
![N-[3-(4-Methylpiperazin-1-YL)propyl]formamide](/img/structure/B14462281.png)
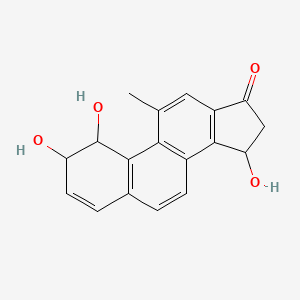

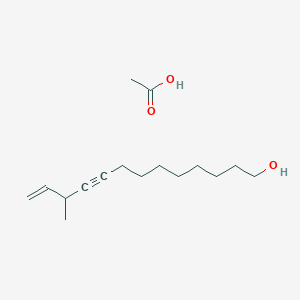
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
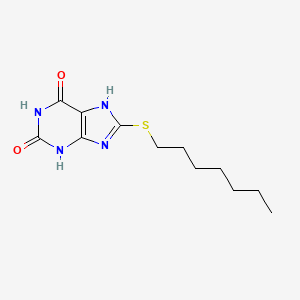
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)

